7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Synthesis and Structural Analysis
The compound 7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a part of a broader class of chemicals involved in the synthesis and study of novel heterocyclic compounds. Research indicates that derivatives within this chemical class have been synthesized and structurally analyzed for various potential applications, including as intermediates for further chemical transformations. For instance, a study described the synthesis and structural modifications leading to various supramolecular aggregations of thiazolo[3,2-a]pyrimidines, providing insights into their conformational features and intermolecular interaction patterns, which are crucial for designing compounds with desired chemical properties and biological activities (H. Nagarajaiah & N. Begum, 2014).
Biological Activities and Applications
The research on thiazolo[3,2-a]pyrimidine derivatives also extends to exploring their biological activities, which could have significant implications in medical and pharmaceutical sciences. Various studies have focused on synthesizing and testing these compounds for antimicrobial, antifungal, and antiprotozoal activities. This research endeavor aims to discover new therapeutic agents that could be effective against specific diseases or pathogens.
Antimicrobial and Antifungal Properties
Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds within this class have exhibited promising antimicrobial properties, indicating their potential as leads for developing new antimicrobial agents (V. L. Gein et al., 2015). Another study focused on the synthesis and antifungal activity of new pyrido[2,3-d]pyrimidines, a related class, showing significant antifungal activities for some synthesized compounds, suggesting their application in combating fungal infections (F. Hanafy, 2011).
Antiprotozoal Agents
A study on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to thiazolo[3,2-a]pyrimidines, revealed strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. These findings underscore the potential of these compounds as antiprotozoal agents, which could lead to new treatments for diseases like sleeping sickness and malaria (M. Ismail et al., 2004).
Mechanism of Action
Target of Action
The primary targets of the compound 7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are currently unknown. This compound is a derivative of thiazolo[3,2-a]pyrimidines, which have been shown to possess high antitumor, antibacterial, and anti-inflammatory activities .
Mode of Action
It is known that thiazolo[3,2-a]pyrimidines can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known biological activities of thiazolo[3,2-a]pyrimidines, it is likely that this compound may have significant effects on cellular processes .
Properties
IUPAC Name |
7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-6(4-19-3)13-9(16)8-10(17)14-12-15(11(8)18)7(2)5-20-12/h5-6,17H,4H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWPAWGRJAKGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC(C)COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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